![molecular formula C6H3BrN4O2 B15338187 8-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15338187.png)
8-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 8th position and a nitro group at the 6th position on the triazolo[1,5-a]pyridine ring system. It has a molecular formula of C6H3BrN4O2 and a molecular weight of 243.02 g/mol .
Méthodes De Préparation
The synthesis of 8-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction typically involves heating the reactants in dry toluene at 140°C under microwave conditions .
Analyse Des Réactions Chimiques
8-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
8-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an inverse agonist of RORγt, an inhibitor of PHD-1, and an inhibitor of JAK1 and JAK2 . These interactions result in various biological effects, including modulation of immune responses and inhibition of cell proliferation.
Comparaison Avec Des Composés Similaires
8-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridine can be compared with other triazolopyridine derivatives, such as:
8-Bromo-[1,2,4]triazolo[1,5-a]pyridine: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine: Contains an amino group instead of a nitro group, which can significantly alter its properties and applications.
The presence of the nitro group in this compound makes it unique and potentially more versatile in certain chemical and biological contexts.
Propriétés
Formule moléculaire |
C6H3BrN4O2 |
|---|---|
Poids moléculaire |
243.02 g/mol |
Nom IUPAC |
8-bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C6H3BrN4O2/c7-5-1-4(11(12)13)2-10-6(5)8-3-9-10/h1-3H |
Clé InChI |
TUNKYFLNJSTOIL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=NC=NN2C=C1[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



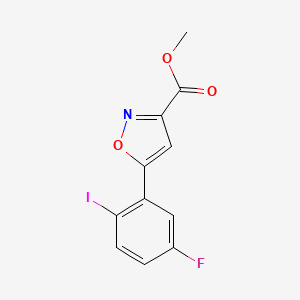


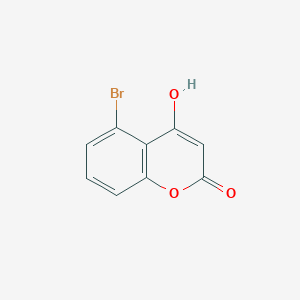
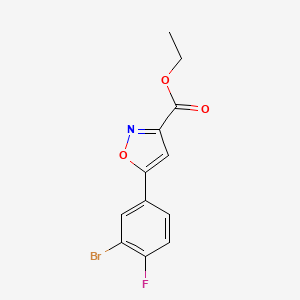
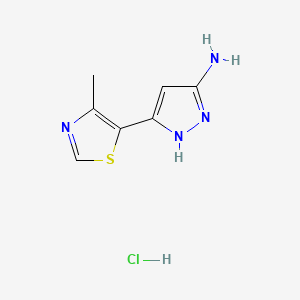
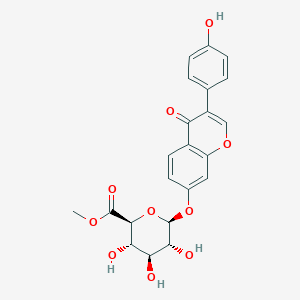

![3-[3-(2-Oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/structure/B15338174.png)
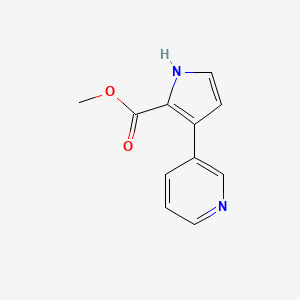
![7-Bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B15338189.png)


